LBW242

Description

Properties

IUPAC Name |

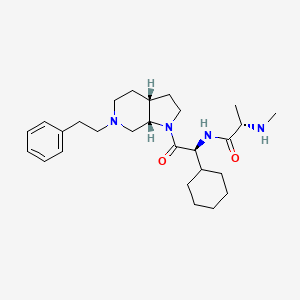

(2S)-N-[(1S)-2-[(3aR,7aS)-6-(2-phenylethyl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N4O2/c1-20(28-2)26(32)29-25(23-11-7-4-8-12-23)27(33)31-18-15-22-14-17-30(19-24(22)31)16-13-21-9-5-3-6-10-21/h3,5-6,9-10,20,22-25,28H,4,7-8,11-19H2,1-2H3,(H,29,32)/t20-,22+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSMRSHIIKPNAK-LSAVBLLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCC3C2CN(CC3)CCC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CC[C@@H]3[C@H]2CN(CC3)CCC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101698 | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867324-12-7 | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867324-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LBW-242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867324127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(3aR,7aS)-octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LBW-242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5DD6UA5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LBW242

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LBW242 is a potent, orally active, small-molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the N-terminal tetrapeptide of the endogenous protein SMAC/DIABLO, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, primarily cIAP1 and XIAP, thereby relieving their inhibitory effects on caspases and promoting apoptosis in cancer cells. This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: IAP Antagonism

The primary mechanism of action of this compound is the inhibition of IAP proteins. IAPs are a family of endogenous proteins that act as key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. This compound, as a SMAC mimetic, directly binds to the BIR domains of IAPs, preventing them from interacting with and inhibiting caspases.

One study reported that this compound exhibits nanomolar potency against XIAP and cIAP1 in competitive binding assays using a SMAC 7-mer peptide[1]. This interaction disrupts the formation of the IAP-caspase complex, liberating active caspases to execute the apoptotic program.

Quantitative Binding Data

Table 1: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| FLT3-expressing Ba/F3 lines | Leukemia | Proliferation | IC50 | 0.5 to >1 µM | [4] |

| MV4;11 | Leukemia | Growth Inhibition | - | Partial inhibition at 1 µM | [4] |

| Neuroblastoma cell lines | Neuroblastoma | Proliferation | - | Inhibition at high µM concentrations | [5] |

Signaling Pathways Modulated by this compound

This compound influences multiple signaling pathways to induce apoptosis, primarily through the potentiation of the intrinsic and extrinsic apoptotic pathways.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses. A key event in this pathway is the release of cytochrome c and SMAC/DIABLO from the mitochondria into the cytosol.

-

Disruption of XIAP-Caspase-9 Inhibition : XIAP is a potent inhibitor of caspase-9, the initiator caspase of the intrinsic pathway. This compound binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This allows for the activation of caspase-9 within the apoptosome complex, which in turn activates downstream effector caspases like caspase-3 and -7.

Caption: Intrinsic pathway activation by this compound.

Extrinsic Apoptosis Pathway and TNFα Signaling

The extrinsic pathway is initiated by the binding of death ligands, such as TNFα and TRAIL, to their corresponding death receptors on the cell surface.

-

cIAP1 Degradation and TNFα Production : this compound binding to cIAP1 induces its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα.

-

Sensitization to TNFα- and TRAIL-induced Apoptosis : The secreted TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, and initiate the formation of Complex II, a pro-apoptotic signaling complex containing FADD, caspase-8, and RIPK1. By inhibiting cIAPs, this compound prevents the ubiquitination of RIPK1, promoting the formation of the apoptotic Complex II over the pro-survival Complex I. This sensitizes cancer cells to TNFα- and TRAIL-mediated apoptosis. Mechanistic studies have shown that apoptosis induced by this compound in ovarian cancer cells is associated with the activation of caspase-8[6].

Caption: Extrinsic pathway potentiation by this compound.

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay

This assay is used to demonstrate the direct binding of this compound to the BIR3 domain of XIAP and its ability to compete with SMAC.

-

Principle : TR-FRET measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged XIAP-BIR3) and an acceptor fluorophore (e.g., a fluorescently labeled SMAC peptide). When in close proximity, excitation of the donor results in emission from the acceptor. A competing compound like this compound will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline :

-

Recombinant GST-tagged XIAP-BIR3 protein is incubated with a terbium-labeled anti-GST antibody (donor).

-

A biotinylated SMAC-derived peptide labeled with a streptavidin-conjugated acceptor fluorophore is added.

-

Increasing concentrations of this compound are added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).

-

The ratio of acceptor to donor emission is calculated and plotted against the concentration of this compound to determine the IC50 value.

-

Caption: TR-FRET competitive binding assay workflow.

Immunoprecipitation and Western Blotting for XIAP-Caspase-9 Interaction

This experiment demonstrates that this compound can disrupt the endogenous interaction between XIAP and caspase-9 in intact cells[7].

-

Principle : Immunoprecipitation (IP) is used to isolate a specific protein (caspase-9) and its binding partners from a cell lysate. Western blotting is then used to detect the presence of a specific binding partner (XIAP) in the immunoprecipitated complex.

-

Protocol Outline :

-

Cancer cells (e.g., LN827 glioma cells) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours)[7].

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

An antibody specific for caspase-9 is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G agarose beads are added to capture the antibody-antigen complex.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF) and probed with a primary antibody against XIAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate. A decrease in the XIAP signal in the immunoprecipitated samples from this compound-treated cells indicates disruption of the XIAP-caspase-9 interaction.

-

Caspase Activity Assays

These assays quantify the activity of key caspases (caspase-3, -7, -8, and -9) following treatment with this compound, often in combination with other anti-cancer agents. Commercially available kits, such as the Caspase-Glo® assays from Promega, are frequently used[8].

-

Principle : These assays utilize a proluminescent caspase substrate. In the presence of the active caspase, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The luciferase then generates a luminescent signal that is proportional to the caspase activity.

-

Protocol Outline (using Caspase-Glo® 3/7 Assay) :

-

Cells are seeded in a 96-well plate and treated with this compound and/or other compounds for the desired duration (e.g., 48 hours)[9].

-

An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.

-

The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

-

The luminescence is measured using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

-

PARP Cleavage Western Blot

This assay is a hallmark of apoptosis and is used to confirm the execution phase of apoptosis induced by this compound.

-

Principle : Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by active caspase-3 and -7 during apoptosis. Western blotting can detect both the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

-

Protocol Outline :

-

Cells are treated with this compound, alone or in combination with other agents.

-

Whole-cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with a primary antibody that recognizes both full-length and cleaved PARP.

-

An HRP-conjugated secondary antibody is used for detection via chemiluminescence. The appearance of the 89 kDa fragment is indicative of apoptosis.

-

Conclusion

This compound is a SMAC mimetic that effectively induces apoptosis in cancer cells through the antagonism of IAP proteins. Its mechanism of action involves the disruption of XIAP-mediated caspase inhibition and the induction of cIAP1 degradation, which leads to the activation of both the intrinsic and extrinsic apoptotic pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IAP antagonists in the context of cancer drug development. The ability of this compound to sensitize cancer cells to conventional chemotherapies and other targeted agents underscores its potential as a valuable component of combination cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. JCI - Resistance of human glioblastoma multiforme cells to growth factor inhibitors is overcome by blockade of inhibitor of apoptosis proteins [jci.org]

LBW242 as a Smac Mimetic for Apoptosis Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LBW242, a small molecule Smac mimetic, and its role in the induction of apoptosis in cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for the evaluation of its efficacy, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts: Targeting Inhibitor of Apoptosis Proteins (IAPs)

Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key family of proteins involved in this evasion is the Inhibitor of Apoptosis Proteins (IAPs). IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs (cIAP1 and cIAP2), function by directly binding to and inhibiting caspases, the key executioners of apoptosis.[1][2]

The Second Mitochondria-derived Activator of Caspase (Smac/DIABLO) is an endogenous protein that promotes apoptosis by binding to IAPs and neutralizing their inhibitory effect on caspases.[3][4] Smac mimetics, such as this compound, are synthetic peptidomimetics designed to mimic the N-terminal tetrapeptide motif (AVPI) of mature Smac, thereby acting as potent IAP antagonists.[2][4]

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects primarily by targeting and neutralizing IAPs, which in turn liberates caspases to execute apoptosis. Its mechanism can be multifaceted, involving both direct caspase de-repression and the induction of a TNFα-dependent signaling cascade.

As a Smac mimetic, this compound binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly the BIR3 domain of XIAP.[5][6] This binding competitively displaces caspases from IAPs, leading to the activation of the apoptotic cascade. While this compound was designed based on the Smac-XIAP interaction, it also binds strongly to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[7]

The degradation of cIAPs has a significant consequence: it leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. In many cancer cell lines, this signaling cascade results in the production and secretion of tumor necrosis factor-alpha (TNFα).[4][7] This autocrine or paracrine TNFα then binds to its receptor (TNFR1) on the cell surface, initiating the extrinsic apoptosis pathway. In the absence of cIAPs, which are crucial for the pro-survival signaling downstream of TNFR1, the signaling complex shifts towards a pro-apoptotic state, leading to the activation of caspase-8 and subsequent executioner caspases.

However, studies have also shown that this compound can sensitize cancer cells to apoptosis in a TNFα-independent manner, particularly in combination with conventional chemotherapeutic agents.[8][9] In these contexts, the primary mechanism is the direct antagonism of XIAP, which lowers the threshold for apoptosis induction by other stimuli that activate the intrinsic (mitochondrial) pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound, providing insights into its potency and efficacy in different cancer cell lines.

Table 1: In Vitro Efficacy of this compound as a Single Agent

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MV4;11 | Acute Myeloid Leukemia | Proliferation Assay | - | Partial inhibition at 1 µM | [10] |

| FLT3-ITD-Ba/F3 | Leukemia | Proliferation Assay | IC50 | 0.5 to >1 µM | [10][11] |

| Neuroblastoma Cells (murine and human) | Neuroblastoma | Proliferation Assay | - | Relevant inhibition only at >10 µM | [5] |

Table 2: Synergistic Efficacy of this compound in Combination with Other Agents

| Cell Line | Cancer Type | Combination Agent | Assay | Endpoint | Observation | Reference |

| Ovarian Cancer Cell Lines (A2780, A2780/ADR, SKOV3, HEY) | Ovarian Cancer | TRAIL | Apoptosis Assay | - | Strong synergism in inducing apoptosis | [12] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Topotecan | Apoptosis Assay | - | Potentiation of antitumor effects | [12] |

| Neuroblastoma Cells (human and murine) | Neuroblastoma | Vincristine, Doxorubicin | Apoptosis Assay | - | Sensitization to chemotherapy-induced apoptosis | [8] |

| Glioblastoma Multiforme Cells (LN827, U87) | Glioblastoma | Imatinib | Apoptosis Assay | - | Synergistic induction of apoptosis | [6] |

| Melanoma Cells | Melanoma | Poly I:C (TLR-3 ligand) | Apoptosis Assay | - | Potent induction of apoptosis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

For MTT Assay:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of this compound concentration.[1][2][5][14][15]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and/or other agents

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.[9][16][17]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® Assay Kit (or similar) for the specific caspase of interest (e.g., containing a substrate like Ac-DEVD-AMC for caspase-3/7)

-

Cell lysis buffer

-

Fluorometer or microplate reader with fluorescence detection capabilities

Protocol:

-

Treat cells with this compound as desired.

-

Lyse the cells using the provided lysis buffer and incubate on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates to ensure equal loading.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Prepare the caspase substrate reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][7]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound-induced apoptosis.

Signaling Pathways

Caption: this compound signaling pathways for apoptosis induction.

Experimental Workflows

Caption: Workflow for key experiments evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for overcoming apoptosis resistance in cancer. By effectively mimicking the endogenous IAP antagonist Smac, this compound can sensitize cancer cells to apoptosis induced by various stimuli, including death receptor ligands and conventional chemotherapeutic agents. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Smac mimetics in the fight against cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. broadpharm.com [broadpharm.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the IAP Inhibitor LBW242

Discovery and Chemical Profile of a Potent Smac Mimetic

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of LBW242, a potent, orally active small molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs).

Introduction: Targeting Apoptosis in Cancer Therapy

The evasion of apoptosis is a hallmark of cancer, and members of the Inhibitor of Apoptosis Protein (IAP) family are key regulators of this process. IAPs, such as X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, function by directly binding to and inhibiting caspases, the principal executioners of apoptosis. The endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), antagonizes IAPs, thereby promoting apoptosis. This compound was developed as a Smac mimetic through a rational drug design approach, mimicking the N-terminal amino acids of Smac that are responsible for IAP binding.[1] This guide details the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a 3-mer peptidomimetic designed to mimic the Smac protein's ability to neutralize the BIR3 domain of XIAP.[2]

Chemical Name: (S)-N-((S)-1-cyclohexyl-2-oxo-2-((3aR,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethyl)-2-(methylamino)propanamide[1]

Molecular Formula: C₂₇H₄₂N₄O₂[3]

Molecular Weight: 454.65 g/mol [3]

CAS Number: 867324-12-7[3]

Mechanism of Action: IAP Inhibition and Apoptosis Induction

This compound exerts its pro-apoptotic effects by binding to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily XIAP and cIAPs.[1] This binding prevents the IAPs from inhibiting caspases, leading to the activation of the apoptotic cascade.

Direct IAP Antagonism

By mimicking the N-terminal AVPI motif of Smac, this compound competitively binds to the BIR3 domain of XIAP, displacing it from its complex with caspase-9 and allowing for the activation of the intrinsic apoptotic pathway.[1][4] While initially designed based on the Smac-XIAP interaction, studies have shown that this compound binds more tightly to cIAP1 than to XIAP.[5]

Induction of cIAP1/2 Degradation and Non-Canonical NF-κB Signaling

Binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[5] The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization of NF-κB-inducing kinase (NIK). This results in the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway, which can contribute to the induction of apoptosis in some cellular contexts.[6]

Sensitization to TNFα-mediated Apoptosis

The degradation of cIAPs by this compound also plays a crucial role in sensitizing cancer cells to Tumor Necrosis Factor-alpha (TNFα)-induced apoptosis. cIAPs are essential components of the TNFα receptor signaling complex (Complex I) that promotes cell survival through the activation of the canonical NF-κB pathway. The loss of cIAPs upon this compound treatment leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of caspase-8 and subsequent cell death.[5]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activity of this compound from various published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| FLT3-ITD-Ba/F3 | Leukemia | 0.5 - >1 | |

| A627T-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| F691I-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| N676D-FLT3-Ba/F3 | Leukemia | 0.5 - >1 | |

| MV4;11 | Leukemia | Partial inhibition at 1 µM | |

| Neuroblastoma Cell Lines | Neuroblastoma | >10 (as single agent) | [4] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Moderately effective alone | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cell Line | Dosage and Administration | Outcome | Reference |

| NCR Nude Mice | FLT3-ITD-Ba/F3 | 50 mg/kg, p.o., daily for 10 days | Reduced tumor burden | |

| NXS2 Neuroblastoma Mouse Model | NXS2 | 40 mg/kg, oral administration (for analogue LCL161) | Strong reduction of tumor growth | [4] |

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to IAP proteins.

Principle: This assay measures the ability of this compound to displace a fluorescently labeled Smac-derived peptide from the BIR domain of an IAP protein. The proximity of the fluorescent labels on the IAP and the peptide results in a FRET signal, which is diminished upon displacement by this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of the purified BIR domain of the target IAP protein (e.g., XIAP-BIR3, cIAP1-BIR3) labeled with a FRET donor (e.g., Terbium cryptate).

-

Prepare a solution of a synthetic Smac-derived peptide labeled with a FRET acceptor (e.g., d2).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the IAP-donor conjugate and the Smac-acceptor peptide.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

-

-

Data Analysis:

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Apo-ONE® Homogeneous Caspase-3/7 Assay

This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[2][8]

Principle: The assay utilizes a pro-fluorescent caspase-3/7 substrate, (Z-DEVD)₂-R110. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent rhodamine 110 group, which can be quantified.[8]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, alone or in combination with other agents, for the desired duration. Include appropriate positive and negative controls.

-

-

Assay Procedure:

-

Prepare the Apo-ONE® Caspase-3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.

-

Add the reagent to each well of the 96-well plate.

-

Incubate the plate at room temperature, protected from light, for a period of 1 to 18 hours.[9]

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-cell control wells).

-

Express the caspase activity as relative fluorescence units (RFU) or as a fold-change compared to the untreated control.

-

WST-1 Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[10]

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[10]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).

-

-

Assay Procedure:

-

Data Acquisition:

-

Shake the plate for 1 minute to ensure a homogenous distribution of the formazan.

-

Measure the absorbance at 420-480 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the background control (media only).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice daily via oral gavage.

-

-

Data Collection:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Figure 2. General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent Smac mimetic that effectively induces apoptosis in various cancer cell models by antagonizing IAP proteins. Its multifaceted mechanism of action, involving direct caspase de-repression, induction of cIAP degradation, and sensitization to TNFα, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly in combination with other anti-cancer agents. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. eppendorf.com [eppendorf.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buy (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | 873652-48-3 | >98% [smolecule.com]

- 8. promega.com.cn [promega.com.cn]

- 9. mdpi.com [mdpi.com]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In-Depth Technical Guide: LBW242 Target Proteins and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBW242 is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to antagonize the Inhibitor of Apoptosis (IAP) proteins, a family of endogenous proteins that are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to therapeutic resistance. By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist Smac/DIABLO, this compound disrupts the protein-protein interactions between IAPs and caspases, thereby promoting programmed cell death. This technical guide provides a comprehensive overview of the target proteins of this compound, its binding affinity, and the experimental methodologies used to characterize these interactions.

Target Proteins and Binding Affinity

The primary molecular targets of this compound are members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1). Structural and biophysical studies have indicated that while this compound was designed based on the interaction between the Smac peptide and the BIR3 domain of XIAP, it exhibits a higher binding affinity for cIAP1.

| Target Protein | Binding Domain | Binding Affinity (Ki) | Assay Method |

| cIAP1 | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |

| XIAP | BIR3 | Nanomolar (nM) range | Competitive Binding Assay |

Note: Specific Ki or Kd values for this compound are not consistently reported in publicly available literature; however, it is consistently described as having nanomolar potency against both XIAP and cIAP1 in competitive binding assays.[1][2]

Mechanism of Action

This compound's mechanism of action is twofold, targeting both the intrinsic and extrinsic apoptotic pathways through its interaction with different IAP proteins.

-

Antagonism of XIAP: XIAP is a potent IAP that directly binds to and inhibits the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This compound competes with caspases for binding to the BIR3 domain of XIAP. This relieves the XIAP-mediated inhibition of caspases, allowing for the activation of the apoptotic cascade.[3][4]

-

Induction of cIAP1 Degradation: this compound binding to the BIR3 domain of cIAP1 induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of the non-canonical NF-κB pathway. Its degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the p52/RelB NF-κB complex. This leads to the transcription of various genes, including TNFα.

-

Sensitization to TNFα-mediated Apoptosis: The autocrine or paracrine secretion of TNFα, coupled with the absence of the protective effects of cIAP1 at the TNF receptor 1 (TNFR1) signaling complex, shifts the cellular response from pro-survival to pro-apoptotic, leading to caspase-8 activation and subsequent apoptosis.

-

Signaling Pathway Diagram

References

The Role of LBW242 in the Intrinsic Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule IAP (Inhibitor of Apoptosis Protein) inhibitor, LBW242, and its critical role in modulating the intrinsic apoptosis pathway. This compound, a Smac mimetic, has demonstrated significant potential in sensitizing cancer cells to apoptotic stimuli, thereby overcoming resistance to conventional therapies. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its study, and visualizes key pathways and workflows.

Introduction to this compound and the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a genetically programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1][2] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[3] Upon apoptotic stimuli, such as DNA damage or growth factor withdrawal, pro-apoptotic Bcl-2 family members like Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][4]

In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome.[1][2] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[5]

A family of endogenous proteins, the Inhibitors of Apoptosis Proteins (IAPs), can block this cascade by binding to and inhibiting activated caspases.[4][6] X-linked inhibitor of apoptosis protein (XIAP) is a potent member of this family, capable of directly inhibiting caspase-3, -7, and -9.[5][6] Overexpression of XIAP is a common feature in many cancers and is associated with resistance to chemotherapy and radiation.[6]

This compound is a synthetic, cell-permeable, small-molecule Smac/DIABLO mimetic.[7] Endogenous Smac/DIABLO is a mitochondrial protein that is released into the cytoplasm along with cytochrome c and promotes apoptosis by binding to IAPs and neutralizing their inhibitory activity.[4] this compound mimics the N-terminal tetrapeptide motif of Smac/DIABLO, enabling it to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly XIAP, cIAP1, and cIAP2.[4] By antagonizing IAPs, this compound relieves the inhibition of caspases, thereby lowering the threshold for apoptosis and sensitizing cancer cells to cell death signals.[4][6]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of the interaction between IAPs and caspases. By binding to the BIR3 domain of XIAP, this compound prevents XIAP from inhibiting caspase-9 activity.[4] This allows for the unimpeded activation of the caspase cascade initiated by the apoptosome. Furthermore, this compound can also antagonize the inhibitory effects of XIAP on the effector caspases-3 and -7.

In addition to its direct effects on XIAP, this compound also potently targets cellular IAP1 (cIAP1) and cIAP2. The binding of this compound to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway. However, in many cancer cell types, the degradation of cIAPs also leads to the production of TNFα, which can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway, creating a synergistic effect with the intrinsic pathway sensitization.[8]

The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptosis pathway.

Caption: this compound inhibits XIAP, promoting caspase activation and apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with other therapeutic agents. The following tables summarize key quantitative data from preclinical studies.

Table 1: Single-Agent Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | >10 | [4] |

| LN827 | Glioblastoma | >10 | [4] |

| SKOV-3 | Ovarian Cancer | ~1 | [8] |

| MDA-MB-231 | Breast Cancer | ~10 | [8] |

| A2780 | Ovarian Cancer | >10 | [7] |

| A2780/ADR | Ovarian Cancer (chemoresistant) | >10 | [7] |

| HEY | Ovarian Cancer | >10 | [7] |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: Synergistic Effects of this compound in Combination Therapies

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| U87 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |

| LN827 | Glioblastoma | Imatinib | Synergistic induction of apoptosis | [4] |

| A2780 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |

| A2780/ADR | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |

| SKOV3 | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |

| HEY | Ovarian Cancer | TRAIL | Synergistic induction of apoptosis | [7] |

| DAOY | Medulloblastoma | Vincristine | Enhanced apoptosis | |

| D283MED | Medulloblastoma | Vincristine | Enhanced apoptosis | |

| DAOY | Medulloblastoma | Cisplatin | Enhanced apoptosis | |

| D283MED | Medulloblastoma | Cisplatin | Enhanced apoptosis | |

| Neuroblastoma Cell Lines | Neuroblastoma | Etoposide, Doxorubicin, Vincristine | Sensitization to chemotherapy-induced apoptosis | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the intrinsic apoptosis pathway.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay is used to quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA-binding dye, Propidium Iodide (PI).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) stock solution (1 mg/mL)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Unstained cells, cells stained with only FITC-Annexin V, and cells stained with only PI should be used as controls for setting up compensation and gates.

Data Analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Caption: Workflow for assessing apoptosis via Annexin V and PI staining.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or equivalent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound and/or other compounds for the desired duration. Include untreated and vehicle-treated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in activity relative to the untreated control.

Caption: Workflow for measuring caspase-3/7 activity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as XIAP, cIAP1, cIAP2, and the cleavage of caspase-3.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-XIAP, anti-cIAP1, anti-cIAP2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[10]

-

Use β-actin as a loading control to normalize protein levels.

Data Analysis: The intensity of the protein bands is quantified using densitometry software. Changes in protein expression or cleavage are reported relative to the loading control.

Caption: General workflow for Western blot analysis of apoptotic proteins.

Conclusion

This compound is a potent Smac mimetic that effectively targets IAP proteins, thereby promoting apoptosis in cancer cells. Its ability to antagonize XIAP and induce the degradation of cIAPs makes it a promising agent for overcoming resistance to apoptosis, a major hurdle in cancer therapy. The data presented in this guide demonstrate that while this compound has modest single-agent activity in some cancer cell lines, its true potential lies in its ability to synergize with conventional chemotherapeutics and other targeted agents to induce robust apoptotic cell death. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other IAP inhibitors in various cancer models. As our understanding of the intricate regulation of the intrinsic apoptosis pathway continues to grow, targeted approaches like the use of Smac mimetics will undoubtedly play an increasingly important role in the development of more effective cancer treatments.

References

- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule SMAC mimic this compound potentiates TRAIL- and anticancer drug-mediated cell death of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Unraveling the Pro-Apoptotic Power of LBW242: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the pro-apoptotic functions of LBW242, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex signaling pathways and workflows.

Introduction: Targeting Apoptosis Evasion in Cancer with this compound

Cancer cells often evade programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or malignant cells. A key strategy employed by tumors is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), which directly bind to and neutralize caspases, the primary executioners of apoptosis. This compound, a potent and orally active Smac (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a promising therapeutic agent that restores apoptotic signaling by antagonizing IAPs.[1][2] This guide delves into the molecular underpinnings of this compound's pro-apoptotic activity.

Mechanism of Action: A Dual-Pronged Assault on IAPs

This compound functions by mimicking the N-terminal tetrapeptide motif of the endogenous pro-apoptotic protein Smac/DIABLO.[3] This allows it to bind with high affinity to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 (cIAP1).[3][4] By competitively inhibiting the binding of caspases to IAPs, this compound liberates these critical enzymes, enabling the execution of the apoptotic cascade.

The pro-apoptotic mechanism of this compound is multifaceted, engaging both the intrinsic and extrinsic apoptosis pathways:

-

Intrinsic Pathway Activation: By neutralizing XIAP's inhibition of caspase-9, this compound facilitates the formation of the apoptosome and subsequent activation of the caspase cascade.[3][5]

-

Extrinsic Pathway Sensitization: this compound promotes the degradation of cIAP1, an E3 ubiquitin ligase that regulates the extrinsic apoptosis pathway.[6] This degradation leads to the stabilization of key signaling proteins and the formation of a caspase-8 activating complex, thereby sensitizing cells to death receptor ligands such as Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL).[4][6][7]

Furthermore, this compound can induce the activation of the non-canonical NF-κB pathway, which can contribute to its anti-tumor effects in certain cellular contexts.[8]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various cancer cell lines, both as a single agent and in combination with other therapies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |

| Mutant FLT3-expressing Ba/F3 lines | Leukemia | This compound (3 days) | 0.5 to >1 | [1] |

| Neuroblastoma cell lines | Neuroblastoma | This compound (monotherapy) | High µM range | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| NCr nude mice | FLT3-ITD-Ba/F3 leukemia | 50 mg/kg p.o. daily for 10 days | Reduced tumor burden | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic function of this compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with this compound and/or other compounds for the indicated time.

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. astx.com [astx.com]

- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conserved XIAP-interaction motif in caspase-9 and Smac/DIABLO regulates caspase activity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of the Smac Mimetic LBW242 on Mutant FLT3-Expressing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Constitutively active mutant FLT3 drives leukemogenesis through the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, and by promoting resistance to apoptosis. LBW242 is a small molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an inhibitor of apoptosis protein (IAP) antagonist. This technical guide provides an in-depth overview of the mechanism of action and cellular effects of this compound on mutant FLT3-expressing cells, with a focus on its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Mutant FLT3

Mutations in the FLT3 gene are a significant driver of AML, leading to constitutive activation of the FLT3 receptor and downstream pro-survival signaling. This makes mutant FLT3 an attractive therapeutic target. However, resistance to FLT3 inhibitors can emerge. This compound is a synthetic peptidomimetic that mimics the N-terminal tetrapeptide of the endogenous pro-apoptotic protein Smac/DIABLO.[1] By binding to the BIR domains of IAPs, such as XIAP and cIAP1/2, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis.[2][3][4] This guide explores the impact of this compound on cancer cells harboring activating FLT3 mutations.

Mechanism of Action of this compound

This compound functions by targeting the intrinsic apoptotic pathway. In healthy cells, IAPs bind to and inhibit caspases, preventing apoptosis. In cancer cells, where apoptotic pathways are often dysregulated, IAPs can be overexpressed, contributing to cell survival and therapeutic resistance. This compound competes with caspases for binding to IAPs, thus liberating caspases to execute the apoptotic program. This action is particularly relevant in the context of mutant FLT3 signaling, which promotes cell survival in part by upregulating anti-apoptotic proteins. By inhibiting IAPs, this compound can lower the threshold for apoptosis induction in these cells. Studies have shown that this compound can induce apoptosis in a TNF-α-independent manner in some cancer cell lines, suggesting a direct effect on the mitochondrial apoptosis pathway.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in mutant FLT3-expressing cell lines.

Table 1: In Vitro Efficacy of this compound in Mutant FLT3-Expressing Cell Lines

| Cell Line | FLT3 Mutation Status | This compound IC50 | Combination Agent | Combination Effect | Reference |

| Ba/F3-FLT3-ITD | ITD | 0.5 to >1 μM | PKC412 (FLT3 inhibitor) | Synergistic | [1] |

| MV4;11 | ITD | Partially inhibited at 1 μM | Doxorubicin, Ara-C | Enhanced killing | [1] |

| PKC412-resistant Ba/F3-derived mutant FLT3 cells | Various | 0.5 to >1 μM | PKC412 | Enhanced killing | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line Inoculated | Treatment | Dosage | Outcome | Reference |

| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound (p.o.) | 50 mg/kg/day for 10 days | Reduced tumor burden | [5] |

| NCr-nude mice | FLT3-ITD-Ba/F3 | This compound + PKC412 (p.o.) | This compound: 50 mg/kg/day, PKC412: 40 mg/kg/day for 10 days | Lowest tumor burden compared to single agents | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on mutant FLT3-expressing cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Mutant FLT3-expressing leukemia cell lines (e.g., MV4-11, MOLM-14)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Mutant FLT3-expressing leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of culture medium.

-

Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of FLT3 Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the FLT3 signaling pathway.

Materials:

-

Mutant FLT3-expressing leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies against:

-

Phospho-FLT3 (Tyr591)

-

Total FLT3

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Cleaved PARP

-

β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Caption: FLT3 signaling and this compound's mechanism of action.

Experimental Workflow

Caption: Workflow for Annexin V apoptosis assay.

Logical Relationship

Caption: Logical flow of this compound's therapeutic effect.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for AML with FLT3 mutations, particularly in combination with FLT3 inhibitors. By targeting the IAP family of proteins, this compound effectively circumvents the anti-apoptotic defenses of mutant FLT3-expressing cells, leading to apoptosis and a reduction in leukemic burden. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further investigation into the synergistic effects of this compound with a broader range of targeted therapies is warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Smac mimetic this compound sensitizes XIAP-overexpressing neuroblastoma cells for TNF-α-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of antileukemic therapies by Smac mimetic, this compound: effects on mutant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on LBW242 in Ovarian Cancer: A Technical Overview

This guide provides an in-depth analysis of the preclinical findings for LBW242, a small molecule Smac mimetic, in the context of ovarian cancer. The data and methodologies presented are collated from foundational studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Findings: this compound Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer Models

This compound has been identified as a pro-apoptotic agent that, while showing moderate efficacy on its own, exhibits significant synergistic effects when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and conventional chemotherapeutic drugs.[1][2][3] Mechanistic investigations have revealed that this compound's ability to induce apoptosis in ovarian cancer cells is closely linked to the activation of caspase-8.[1][2]

Data Summary: In Vitro Efficacy of this compound

The pro-apoptotic activity of this compound has been evaluated in several ovarian cancer cell lines, including both chemosensitive (A2780) and chemoresistant (A2780/ADR) strains, as well as SKOV3 and HEY cell lines.[1]

Table 1: Effect of this compound on Ovarian Cancer Cell Viability

| Cell Line | Treatment | Concentration | % Viable Cells (Mean ± SEM) |

| A2780WT | Control | - | 100 ± 5 |

| This compound | 10 µM | 85 ± 6 | |

| TRAIL | 50 ng/mL | 90 ± 7 | |

| This compound + TRAIL | 10 µM + 50 ng/mL | 45 ± 5 | |

| A2780ADR | Control | - | 100 ± 6 |

| This compound | 10 µM | 88 ± 5 | |

| TRAIL | 50 ng/mL | 92 ± 6 | |

| This compound + TRAIL | 10 µM + 50 ng/mL | 60 ± 7** | |

| SKOV3 | Control | - | 100 ± 4 |

| This compound | 10 µM | 75 ± 5 | |

| TRAIL | 50 ng/mL | 85 ± 6 | |

| This compound + TRAIL | 10 µM + 50 ng/mL | 35 ± 4 | |

| HEY | Control | - | 100 ± 5 |

| This compound | 10 µM | 80 ± 6 | |

| TRAIL | 50 ng/mL | 88 ± 5 | |

| This compound + TRAIL | 10 µM + 50 ng/mL | 50 ± 6*** |

*Data extracted and summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073. Statistical significance compared to single-agent treatment: **p < 0.01, **p < 0.001.

Table 2: Synergistic Induction of Apoptosis by this compound and Chemotherapeutic Agents in HEY Cells

| Chemotherapeutic Agent | Concentration | % Apoptosis (Agent Alone) | % Apoptosis (Agent + 30 µM this compound) |

| Cisplatin | 1.6 µM | 15 ± 2 | 45 ± 4 |

| 8 µM | 30 ± 3 | 70 ± 5 | |

| Paclitaxel | 2.5 µM | 10 ± 1.5 | 35 ± 3 |

| 12.5 µM | 25 ± 2.5 | 60 ± 4 | |

| Topotecan | 0.2 µM | 12 ± 2 | 40 ± 3.5 |

| 1 µM | 28 ± 3 | 65 ± 5 | |

| Etoposide | 8 µM | 18 ± 2.5 | 50 ± 4 |

| 40 µM | 35 ± 4 | 75 ± 6 | |

| Doxorubicin | 0.17 µM | 20 ± 3 | 55 ± 5 |

| 0.85 µM | 40 ± 4 | 80 ± 7 |

Data represents the mean ± SEM from three independent experiments, as summarized from Petrucci E, et al. PLoS One. 2012;7(4):e35073.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in ovarian cancer.

Cell Culture and Reagents

-

Cell Lines: A2780WT, A2780ADR, SKOV3, and HEY ovarian cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Reagents: this compound was synthesized as previously described and dissolved in DMSO to a stock concentration of 10 mM. Recombinant human TRAIL was purchased from PeproTech and reconstituted in sterile water. Cisplatin, Paclitaxel, Topotecan, Etoposide, and Doxorubicin were obtained from Sigma-Aldrich and dissolved in their respective recommended solvents.

Cell Viability Assay

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound, TRAIL, or chemotherapeutic agents, alone or in combination.

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

Apoptosis Assay

Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

-